molecular formula C8H4FNO B1586023 3-Fluoro-2-formylbenzonitrile CAS No. 887266-95-7

3-Fluoro-2-formylbenzonitrile

Cat. No.: B1586023
CAS No.: 887266-95-7
M. Wt: 149.12 g/mol
InChI Key: HNOBFDBEJGASHB-UHFFFAOYSA-N
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Description

3-Fluoro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H4FNO It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a formyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorobenzonitrile.

    Grignard Reaction: The bromo compound is treated with isopropylmagnesium chloride in dry tetrahydrofuran (THF) at 0°C to form the Grignard reagent.

    Formylation: The Grignard reagent is then reacted with dry dimethylformamide (DMF) at ambient temperature to introduce the formyl group.

    Workup: The reaction mixture is quenched with ice water and extracted with diethyl ether.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-Fluoro-2-carboxybenzonitrile.

    Reduction: 3-Fluoro-2-hydroxymethylbenzonitrile.

    Substitution: 3-Methoxy-2-formylbenzonitrile.

Scientific Research Applications

Chemistry: 3-Fluoro-2-formylbenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with improved bioavailability and target specificity.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formylbenzonitrile depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, facilitating nucleophilic addition reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, where the fluorine atom can enhance binding affinity and metabolic stability .

Comparison with Similar Compounds

  • 3-Fluoro-5-formylbenzonitrile
  • 2-Fluoro-5-formylbenzonitrile
  • 3-Cyano-5-fluorobenzaldehyde

Comparison:

  • 3-Fluoro-2-formylbenzonitrile vs. 3-Fluoro-5-formylbenzonitrile : Both compounds have similar structures but differ in the position of the formyl group. This positional difference can affect their reactivity and applications.
  • This compound vs. 2-Fluoro-5-formylbenzonitrile : The position of the fluorine atom influences the electronic properties of the benzene ring, impacting the compound’s reactivity and potential uses.
  • This compound vs. 3-Cyano-5-fluorobenzaldehyde : The presence of a cyano group instead of a formyl group alters the compound’s chemical behavior and applications.

Properties

IUPAC Name

3-fluoro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOBFDBEJGASHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382633
Record name 3-fluoro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-95-7
Record name 3-fluoro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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